2-Chloro-6-(2-methoxyphenyl)nicotinic acid

Description

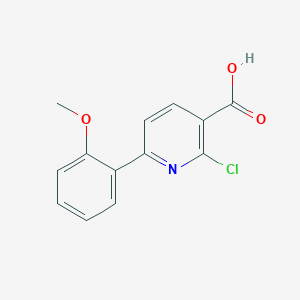

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSADYPSKQPUONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Structure Activity Relationship Sar of 2 Chloro 6 2 Methoxyphenyl Nicotinic Acid and Analogues

Elucidation of Molecular Mechanisms of Action

While the precise molecular targets for 2-Chloro-6-(2-methoxyphenyl)nicotinic acid are not yet fully elucidated, research on analogous nicotinic acid derivatives provides a foundational understanding of their potential biochemical interactions.

Investigations into the broader class of nicotinic acid derivatives have identified several potential molecular targets. For instance, certain derivatives have been evaluated for their anti-inflammatory properties, with molecular docking studies suggesting that they may interact with enzymes such as cyclooxygenase-2 (COX-2). nih.gov In the realm of antimicrobial activity, some heterocyclic derivatives of nicotinic acid, like those containing a 1,3,4-oxadiazole (B1194373) ring, are hypothesized to exert their effects by inhibiting enzymes crucial for microbial survival, such as DNA gyrase or thioredoxin reductase. frontiersin.orgresearchgate.net Furthermore, other research has pointed towards the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for certain nicotinic acid-based compounds with anticancer activity. nih.gov

The interaction of nicotinic acid analogues with their molecular targets can lead to a variety of functional outcomes. For compounds targeting COX-2, the consequence is the inhibition of prostaglandin (B15479496) synthesis, which is a key mechanism for reducing inflammation. nih.gov In the case of antimicrobial agents, the inhibition of DNA gyrase disrupts bacterial DNA replication, leading to cell death. researchgate.net For derivatives that may act on VEGFR-2, the functional consequence is the modulation of angiogenesis, which is a critical process in tumor growth and progression. nih.gov The binding of these compounds to their respective targets initiates a cascade of cellular events that ultimately manifest as the observed biological activity.

Systematic Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is highly dependent on their chemical structure. SAR studies have been instrumental in identifying the key molecular features that can be modified to enhance their desired effects.

The position and chemical nature of substituents on the nicotinic acid scaffold play a critical role in determining the biological activity of its derivatives. This is exemplified in studies of N-(arylmethoxy)-2-chloronicotinamides, which have been investigated for their herbicidal properties. nih.govsci-hub.boxresearchgate.netacs.orgacs.org

The core structure of these compounds features a 2-chloronicotinamide (B82574) moiety linked to a substituted benzyl (B1604629) group via an oxymethylene bridge. The SAR analysis of this series has shown that the nature and position of the substituents on the benzyl ring significantly influence the herbicidal activity. For example, the presence of halogen atoms on the benzyl ring is a key determinant of activity. nih.govsci-hub.boxacs.org

A notable finding is that compound 5f , which has a 3,4-dichloro substitution pattern on the benzyl ring, exhibits excellent herbicidal activity against Lemna paucicostata (duckweed), with an IC50 value of 7.8 μM. nih.govsci-hub.boxacs.org This suggests that electron-withdrawing groups at the meta and para positions of the benzyl ring are favorable for this particular biological effect. The data from these studies can be used to guide the design of new, more potent herbicides based on the 2-chloronicotinic acid scaffold.

Table 1: Herbicidal Activity of N-(arylmethoxy)-2-chloronicotinamide Analogues

| Compound | Substituent on Benzyl Ring | Herbicidal Activity (IC50 in μM) against Lemna paucicostata |

|---|---|---|

| 5f | 3,4-dichloro | 7.8 |

| Clomazone (commercial herbicide) | - | 125 |

| Propanil (commercial herbicide) | - | 2 |

Data sourced from studies on N-(arylmethoxy)-2-chloronicotinamides. nih.govsci-hub.boxacs.org

The derivatization of the carboxylic acid group of nicotinic acid into different heterocyclic systems has been a successful strategy for developing new antimicrobial agents. A common approach involves the conversion of nicotinic acid into its acylhydrazone, which can then be cyclized to form a 1,3,4-oxadiazoline. daneshyari.comresearchgate.netnih.govnih.govmdpi.com

Comparative studies of these two scaffolds have revealed interesting differences in their antimicrobial profiles. In some instances, the acylhydrazone precursors have demonstrated superior antibacterial activity compared to their cyclized 1,3,4-oxadiazoline counterparts, particularly against Gram-positive bacteria. mdpi.com Conversely, the 1,3,4-oxadiazoline derivatives have been found to exhibit more potent antifungal activity. mdpi.comresearchgate.net

For example, a study comparing a nicotinic acid acylhydrazone with a 5-nitrofuran substituent to its corresponding 3-acetyl-1,3,4-oxadiazoline derivative found that the acylhydrazone was more active against Gram-positive bacteria, while the oxadiazoline showed better activity against yeast. mdpi.com This highlights how the choice of the heterocyclic scaffold can be used to tune the biological activity of nicotinic acid derivatives towards specific types of microorganisms.

Table 2: Comparative Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Analogues

| Scaffold | Substituent | Target Organism | Activity (MIC in µg/mL) |

|---|---|---|---|

| Acylhydrazone | 5-nitrofuran | Staphylococcus epidermidis | 1.95 |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus epidermidis | >1.95 (less active) |

| Acylhydrazone | 5-nitrofuran | Candida albicans | No activity |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Candida albicans | 15.62 |

Data represents a comparative example from the literature. mdpi.com

While extensive research on the stereochemical influences on the activity of this compound itself is not available, the importance of stereochemistry in the biological activity of related compounds is well-established. For instance, acylhydrazone derivatives of nicotinic acid can exist as geometric isomers (E/Z isomers) due to the presence of the imine group. researchgate.net The spatial arrangement of the substituents around this double bond can significantly affect how the molecule interacts with its biological target, potentially leading to differences in activity between the isomers.

Although not directly related to the title compound, studies on other nicotinic acid derivatives have demonstrated the critical role of stereochemistry. For example, in compounds that interact with chiral biological targets such as receptors or enzymes, different enantiomers can exhibit vastly different potencies and even different pharmacological effects. This principle underscores the need for future investigations to consider the stereochemical aspects of this compound and its analogues to fully understand their biological profiles.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the "Integration of Computational Insights into SAR Development" for the compound This compound and its direct analogues.

Therefore, the requested section "4.2.4. Integration of Computational Insights into SAR Development" cannot be generated with scientifically accurate and verifiable data at this time.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 6 2 Methoxyphenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic structure, molecular geometry, and various physicochemical properties.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Property Prediction

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For derivatives of nicotinic acid, DFT calculations are frequently employed to optimize the molecular geometry and to predict various electronic and reactivity parameters. epstem.netepstem.net

In a study on the structurally similar compound, 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed to analyze its molecular structure and electronic behavior. tandfonline.com Such calculations typically reveal the distribution of electron density and the locations of electrostatic potential, identifying the most reactive sites within the molecule. For instance, the molecular electrostatic potential (MEP) map for CMPC identified the negative potential sites around electronegative atoms and positive potential sites around hydrogen atoms. tandfonline.com

Key parameters derived from DFT calculations for nicotinic acid derivatives often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller HOMO-LUMO gap suggests higher reactivity. For a series of nicotinic acid benzylidenehydrazide derivatives, DFT calculations have shown that the stability of different isomers is correlated with the magnitude of their HOMO/LUMO gaps. epstem.net

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT. It provides insights into intramolecular and intermolecular bonding and interactions. For CMPC, NBO analysis revealed significant intermolecular interactions, which are crucial for understanding its behavior in condensed phases. tandfonline.com

Table 1: Representative DFT-Calculated Properties for Nicotinic Acid Derivatives

| Property | Description | Typical Findings for Nicotinic Acid Derivatives | Reference |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | Varies with substitution, with more stable isomers having larger gaps. | epstem.net |

| Dipole Moment | A measure of the net molecular polarity. | Influenced by the position and nature of substituents on the pyridine (B92270) ring. | epstem.net |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Highlights the most electrophilic and nucleophilic sites. | epstem.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Negative potential is typically located on electronegative atoms like oxygen and nitrogen. | tandfonline.com |

This table is a generalized representation based on studies of various nicotinic acid derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery for predicting binding modes and affinities.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking studies have been extensively performed on various nicotinic acid derivatives to explore their potential as therapeutic agents. nih.govnih.gov For example, derivatives of nicotinoylglycylglycine hydrazide were docked into the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to understand their antimicrobial activity. nih.gov Similarly, novel acylhydrazone derivatives of nicotinic acid were docked to investigate their antibacterial potential. nih.gov

In a study on 2-anilino nicotinic acid derivatives, molecular docking was used to screen for potential inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. dntb.gov.ua The results of these docking studies provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose of the ligand within the active site of the protein.

Analysis of Protein-Ligand Interactions

The analysis of protein-ligand interactions is a crucial step following molecular docking. This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

For instance, in the docking study of nicotinoylglycylglycine derivatives with PBP3 and CYP51, the hydrogen-bonding interactions with key amino acid residues were tabulated and analyzed to explain the observed biological activity. nih.gov In another study, molecular docking of 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) against Mycobacterium tuberculosis revealed its potential inhibitory activity, with the binding energy being a key metric. tandfonline.comresearchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of protein-ligand interactions by simulating the dynamic behavior of the complex over time. nih.gov MD simulations on 2-anilino nicotinic acid derivatives complexed with COX enzymes have been used to assess the stability of the predicted binding modes and to provide a more detailed picture of the interactions. dntb.gov.ua A study on kojic acid derivatives also utilized MD simulations to confirm the stability of the ligand-enzyme complex and to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex, which provide insights into its conformational stability. nih.gov

Table 2: Representative Molecular Docking and Dynamics Findings for Nicotinic Acid Derivatives

| Computational Method | Target | Key Findings | Reference |

| Molecular Docking | Penicillin-binding protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) | Identification of hydrogen bonds and prediction of binding affinities for antimicrobial activity. | nih.gov |

| Molecular Docking | Cyclooxygenase (COX-1, COX-2) | Screening for potential anti-inflammatory agents and identifying key interactions. | dntb.gov.ua |

| Molecular Docking | Mycobacterium tuberculosis protein | Prediction of inhibitory activity and binding energy. | tandfonline.comresearchgate.net |

| Molecular Dynamics | Cyclooxygenase (COX) enzymes | Assessment of the stability of ligand-protein complexes. | dntb.gov.ua |

This table is a generalized representation based on studies of various nicotinic acid derivatives.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their potential toxicity. These predictions help in the early stages of drug discovery to filter out compounds with unfavorable properties.

For nicotinic acid derivatives, in silico ADME predictions have been reported. nih.gov In a study of nicotinoylglycylglycine derivatives, properties such as oral absorption and blood-brain barrier permeability were assessed. nih.gov Similarly, for 2-chloro-6-methoxypyridine-4-carboxylic acid, its drug-likeness was evaluated based on Lipinski's rule of five, which provides a set of criteria for predicting the oral bioavailability of a compound. tandfonline.com These studies often find that nicotinic acid derivatives possess favorable drug-like properties. nih.gov

Table 3: Common In Silico Predicted Properties for Drug Discovery

| Property | Description | Relevance |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of a compound. | Influences absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| ADME/Tox Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Helps in early-stage identification of potential liabilities of a drug candidate. |

This table describes general properties and their relevance in drug discovery.

Preclinical Metabolism and Biotransformation of Nicotinic Acid Derivatives

Identification of Metabolic Pathways and Key Metabolites in Preclinical Models

The biotransformation of 2-Chloro-6-(2-methoxyphenyl)nicotinic acid is anticipated to proceed through several key metabolic pathways, based on its chemical structure. The primary routes of metabolism for this compound are expected to involve modification of the methoxyphenyl and nicotinic acid moieties.

Major metabolic pathways likely include:

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for oxidative demethylation, leading to the formation of a phenolic metabolite, 2-Chloro-6-(2-hydroxyphenyl)nicotinic acid . This is a common metabolic route for compounds containing methoxy groups.

Hydroxylation: The aromatic rings (both the phenyl and pyridine (B92270) rings) are susceptible to hydroxylation at various positions. This can result in the formation of several mono-hydroxylated isomers.

Glucuronidation: The carboxylic acid group of the nicotinic acid moiety and any newly formed hydroxyl groups can undergo phase II conjugation with glucuronic acid to form glucuronide conjugates. This process increases the water solubility of the compound, facilitating its excretion.

Amide Bond Formation: The carboxylic acid group can also be conjugated with amino acids, such as glycine (B1666218), to form an amide linkage.

Key predicted metabolites in preclinical species would include:

M1: 2-Chloro-6-(2-hydroxyphenyl)nicotinic acid

M2: Glucuronide conjugate of the parent compound

M3: Glucuronide conjugate of M1

M4: Glycine conjugate of the parent compound

Enzymatic Systems Implicated in Compound Biotransformation

The biotransformation of This compound is expected to be mediated by a variety of drug-metabolizing enzymes.

CYP-Mediated Oxidation: The oxidative reactions, particularly O-demethylation and aromatic hydroxylation, are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver and other tissues. Specific isozymes such as CYP2D6 and CYP3A4 are often involved in the metabolism of compounds containing methoxyphenyl groups.

Glucuronidation: The conjugation of the carboxylic acid and hydroxyl groups with glucuronic acid is carried out by UDP-glucuronosyltransferases (UGTs). UGT1A1 and UGT2B7 are common isoforms involved in the glucuronidation of carboxylic acids and phenols.

Amide Hydrolysis: While less common for a primary metabolic pathway of a carboxylic acid, esterases or amidases could potentially be involved if the compound were to form ester or amide metabolites that are then hydrolyzed. However, the primary conjugation pathway for the carboxylic acid is expected to be glucuronidation or amino acid conjugation.

In Vitro Metabolic Stability Assessment in Biological Matrices

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These assays are typically conducted using liver microsomes and hepatocytes from various species, including humans.

Microsomes: Liver microsomes are a subcellular fraction that contains a high concentration of CYP enzymes. Incubating This compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) allows for the assessment of its susceptibility to phase I metabolism.

Hepatocytes: Hepatocytes are whole liver cells that contain both phase I and phase II enzymes, as well as transporters. They provide a more complete picture of a compound's metabolic fate. The use of hepatocytes allows for the identification of both phase I and phase II metabolites.

The metabolic stability of This compound would be determined by measuring the rate of disappearance of the parent compound over time in these in vitro systems. This data is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative In Vitro Metabolic Stability of this compound

| Biological Matrix | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 30 | 23.1 |

| Liver Microsomes | Mouse | 25 | 27.7 |

| Hepatocytes | Human | 60 | 11.6 |

| Hepatocytes | Rat | 40 | 17.3 |

| Hepatocytes | Mouse | 35 | 19.8 |

Note: The data in this table is illustrative and based on typical values for compounds with similar structural features. Actual experimental data for this compound is not publicly available.

In Vivo Metabolic Profiles in Preclinical Species

Following administration of This compound to preclinical species such as rats and mice, the metabolic profile in plasma, urine, and feces would be characterized. This involves identifying and quantifying the parent compound and its major metabolites.

In a typical preclinical study, the major circulating metabolites in plasma would likely be the parent compound and the O-desmethyl metabolite (M1 ). The primary excretory metabolites found in urine and feces would be the more polar glucuronide conjugates (M2 and M3 ) and the glycine conjugate (M4 ).

Table 2: Illustrative In Vivo Metabolite Profile of this compound in Rat Plasma and Urine (% of Total Drug-Related Material)

| Compound/Metabolite | Plasma (AUC % of Total) | Urine (% of Dose) |

| Parent Compound | 40% | 10% |

| M1: O-desmethyl | 25% | 5% |

| M2: Parent-Glucuronide | 15% | 30% |

| M3: M1-Glucuronide | 10% | 20% |

| M4: Glycine Conjugate | 5% | 15% |

| Other | 5% | 20% |

Note: The data in this table is illustrative and represents a hypothetical in vivo metabolite profile. Actual experimental data for this compound is not publicly available.

Comparative Metabolism Across Different Preclinical Species

Significant differences in drug metabolism can exist between preclinical species and humans. Therefore, it is important to compare the metabolic profiles of This compound across different preclinical species (e.g., mouse, rat, dog) and, where possible, with human in vitro data.

These comparative studies help to:

Identify the most appropriate animal model for predicting human pharmacokinetics and toxicity.

Understand potential species-specific metabolites that may have unique pharmacological or toxicological properties.

For instance, the rate of O-demethylation and the extent of glucuronidation can vary significantly between species. Rodents often exhibit higher rates of metabolism compared to dogs or humans. A thorough comparative analysis is essential for a reliable extrapolation of preclinical findings to humans.

Future Research Directions and Translational Perspectives for 2 Chloro 6 2 Methoxyphenyl Nicotinic Acid

Advancements in Targeted and Efficient Synthetic Methodologies

The efficient and scalable synthesis of 2-Chloro-6-(2-methoxyphenyl)nicotinic acid is paramount for its further development. While several synthetic routes to nicotinic acid derivatives exist, future research should focus on methodologies that are not only high-yielding but also environmentally sustainable and economically viable.

One of the most prominent methods for the synthesis of this compound and its analogs is the Suzuki-Miyaura coupling reaction. evitachem.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halogenated pyridine (B92270), such as 2,6-dichloronicotinic acid, with an appropriately substituted boronic acid, in this case, (2-methoxyphenyl)boronic acid. evitachem.com Key to optimizing this reaction is the choice of catalyst, base, and solvent system to maximize yield and purity. evitachem.com

Future advancements could explore:

Novel Catalysts: Development of more active and robust palladium or other transition-metal catalysts to improve reaction kinetics and reduce catalyst loading.

Flow Chemistry: Implementation of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or bio-based solvents, and catalyst systems that are more environmentally benign. researchgate.net Microwave-assisted synthesis is another avenue that can lead to shorter reaction times and improved efficiency. researchgate.net

Alternative Starting Materials: Exploring alternative and more readily available starting materials to streamline the synthetic pathway and reduce costs. For instance, methods starting from citrazinic acid (2,6-dihydroxyisonicotinic acid) have been used for creating various antimicrobial agents. evitachem.com

Table 1: Comparison of Synthetic Methodologies for Nicotinic Acid Derivatives

| Methodology | Advantages | Disadvantages | Key Reagents |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available starting materials. evitachem.com | Potential for palladium contamination in the final product. | Palladium catalyst, boronic acid, base. evitachem.com |

| Ullman Reaction | A classic method for forming carbon-nitrogen bonds. nih.gov | Often requires high temperatures and stoichiometric copper reagents. nih.gov | Copper catalyst, amine, base. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. researchgate.net | Specialized equipment required. | Varies depending on the specific reaction. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzymes can be expensive and may have limited stability. | Nitrilases, other hydrolases. nih.gov |

Exploration of Novel Biological Targets and Broader Therapeutic Applications

While the parent molecule, nicotinic acid (Vitamin B3), is well-known for its role in treating dyslipidemia, the therapeutic potential of this compound is likely to extend far beyond this. nih.gov Its structural modifications suggest that it may interact with a different set of biological targets.

Initial research into related compounds has revealed a range of biological activities:

Antimicrobial Agents: Derivatives of 2-chloronicotinic acid have been synthesized and evaluated for their antimicrobial properties against various pathogens. evitachem.comworldnewsnaturalsciences.com The presence of the chloro and methoxyphenyl groups could enhance this activity. evitachem.com

Herbicidal Activity: N-substituted derivatives of 2-chloronicotinic acid have shown promise as herbicides. nih.govusda.gov Specifically, certain N-(arylmethoxy)-2-chloronicotinamides have exhibited excellent herbicidal activity. nih.gov

Anti-inflammatory Effects: Some derivatives of 2-aminonicotinic acid have been investigated as potential cyclooxygenase (COX) inhibitors, suggesting a possible role in treating inflammatory conditions. nih.gov

Anticancer Potential: The nicotinic acid scaffold is present in various compounds with demonstrated antitumor activity. nih.gov

Future research should aim to:

Systematic Screening: Conduct high-throughput screening of this compound against a broad panel of biological targets, including enzymes and receptors implicated in various diseases.

Mechanism of Action Studies: Once a promising activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level. evitachem.com

Exploration of New Therapeutic Areas: Based on screening results, investigations could be expanded into areas such as neurodegenerative diseases, metabolic disorders beyond dyslipidemia, and viral infections.

Integration of Advanced Computational Techniques for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by enabling the rational design and optimization of lead compounds. elsevierpure.com For this compound, these techniques can be invaluable.

Key computational approaches include:

Molecular Docking: This technique can predict the binding orientation and affinity of the compound to the active site of a target protein. nih.govnih.gov For instance, docking studies on related nicotinoylglycine derivatives have been used to understand their interaction with microbial enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved.

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compound, helping to identify potential liabilities early in the development process. nih.gov

By integrating these computational methods, researchers can prioritize the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with drug development.

Development of Enhanced Analytical and Bioanalytical Protocols

The ability to accurately and sensitively quantify this compound in various matrices is essential for its preclinical and potential clinical development. This requires the development of robust analytical and bioanalytical methods.

Standard analytical techniques that can be adapted and optimized for this compound include:

High-Performance Liquid Chromatography (HPLC): HPLC, coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a versatile technique for the separation, identification, and quantification of small molecules. cdc.gov

Gas Chromatography (GC): GC, often coupled with MS, can also be used, particularly after derivatization of the carboxylic acid group to increase volatility. cdc.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis.

Mass Spectrometry (MS): High-resolution MS can provide accurate mass measurements for unequivocal identification.

For bioanalytical applications, such as measuring the compound's concentration in plasma or tissues, methods will need to be developed that are highly sensitive and selective to distinguish the analyte from endogenous matrix components. This typically involves sophisticated sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by LC-MS/MS analysis. cdc.gov The development of such methods is crucial for pharmacokinetic and metabolism studies.

Synergistic Research with Other Bioactive Compounds for Enhanced Efficacy

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced side effects, and a lower likelihood of resistance development. nih.gov Investigating the synergistic potential of this compound with other bioactive compounds could unlock new therapeutic opportunities.

Areas for synergistic research include:

Combination with Antibiotics: If the compound demonstrates antimicrobial activity, combining it with existing antibiotics could lead to a synergistic effect, potentially overcoming antibiotic resistance. plos.org

Combination with Anticancer Drugs: In the context of cancer therapy, combining this compound with standard chemotherapeutic agents or targeted therapies could enhance tumor cell killing.

Combination with Anti-inflammatory Agents: If the compound exhibits anti-inflammatory properties, its combination with other anti-inflammatory drugs could provide a more potent and broader-spectrum effect.

Combination with Lipid-Lowering Drugs: Building on the legacy of its parent molecule, niacin, combination studies with statins or other lipid-modifying agents could be explored to achieve comprehensive lipid control. nih.govnih.gov

The rationale for such combinations could be based on targeting different pathways involved in a disease or by one compound enhancing the activity or bioavailability of the other. nih.gov

Q & A

Q. What are effective synthetic routes for 2-Chloro-6-(2-methoxyphenyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, 2-chloronicotinic acid derivatives (e.g., 2-Morpholinonicotinic acid) are synthesized using nucleophilic acylation followed by reduction under mild conditions . Key considerations:

-

Substituent Reactivity : The chlorine atom at position 2 and the methoxyphenyl group at position 6 require controlled reaction environments (e.g., inert atmosphere) to avoid side reactions.

-

Catalysts : Use coupling agents like TBTU (as in Example 4 of ) for amide bond formation.

-

Yield Optimization : Adjust stoichiometry of reagents (e.g., amines, thionyl chloride) and monitor reaction progress via TLC or HPLC.

- Table 1 : Synthetic Routes and Conditions

Q. How can solubility challenges during purification be addressed?

- Methodological Answer : The compound’s poor solubility in polar solvents can be mitigated by:

- Gradient Recrystallization : Use mixed solvents (e.g., ethanol-water) to enhance crystallization efficiency .

- Chromatography : Employ reverse-phase HPLC with acetonitrile-water gradients for high-purity isolation.

- Derivatization : Convert to methyl esters (e.g., methyl 6-chloro-2-methoxynicotinate) for improved solubility, followed by hydrolysis .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group enhances electron density on the aromatic ring, increasing susceptibility to electrophilic substitution. Compare with hydroxyl or trifluoromethyl analogs (see ) .

- Biological Implications : Methoxy groups in nicotinic acid derivatives correlate with antioxidant activity (e.g., Schiff base derivatives in ). Test via DPPH radical scavenging assays.

- Computational Modeling : Use DFT calculations to map electron distribution and predict reaction sites .

Q. What advanced spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

-

NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

-

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.05 for C₁₃H₁₀ClNO₃).

-

X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (as in ’s PubChem data) .

- Table 2 : Key Spectroscopic Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.85 (s, 3H) | Methoxy group |

| ¹³C NMR | δ 167.2 | Carboxylic acid C=O |

| HRMS | m/z 292.05 [M+H]⁺ | Molecular ion |

Q. How can contradictory data in reported reaction yields be resolved?

- Methodological Answer :

- Reproducibility Checks : Repeat reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Analytical Validation : Cross-validate purity via HPLC-DAD and NMR.

- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) that may reduce yields .

Q. What catalytic systems are effective for regioselective functionalization?

- Methodological Answer :

- Palladium Catalysis : Suzuki-Miyaura coupling for introducing aryl groups (e.g., 2-methoxyphenyl) with Pd(PPh₃)₄ and Na₂CO₃ in DMF .

- Photoredox Catalysis : Explore visible-light-mediated C–H activation for late-stage modifications.

- Enzyme Catalysis : Screen lipases or esterases for enantioselective hydrolysis of ester derivatives .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.